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molecular formula C11H8ClN B8394901 4-Chloro-6-ethenylquinoline

4-Chloro-6-ethenylquinoline

Cat. No. B8394901
M. Wt: 189.64 g/mol
InChI Key: USHUYFAJDWRMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633187B2

Procedure details

A mixture of 6-bromo-4-chloroquinoline (6.52 g, 26.88 mmol; see J. Med. Chem., 21, 268 (1978)), tributyl(vinyl)tin (8.95 g, 28.22 mmol), and tetrakistriphenylphosphine palladium (0) (0.62 g, 0.54 mmol) in 1,4-dioxane (150 mL) was refluxed for 2.0 h, cooled to room temperature, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (0-4% MeOH:CH2Cl2) to give the title compound (5.1 g) as a pale yellow solid. MS (ES)+ m/e 190 [M+H]+. This material was used directly in the next step.
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[Cl:12].[CH2:13]([Sn](CCCC)(CCCC)C=C)[CH2:14]CC>O1CCOCC1>[Cl:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:13]=[CH2:14])[CH:3]=2)[N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)Cl
Name
Quantity
8.95 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.62 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.0 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (0-4% MeOH:CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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